molecular formula C12H22Cl2O2 B14397586 Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester CAS No. 88606-78-4

Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester

Cat. No.: B14397586
CAS No.: 88606-78-4
M. Wt: 269.20 g/mol
InChI Key: MOZMFSMALLESRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a nonanoic acid moiety esterified with a 2-chloro-1-(chloromethyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of nonanoic acid with 2-chloro-1-(chloromethyl)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield nonanoic acid and 2-chloro-1-(chloromethyl)ethanol.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: Oxidative reactions can convert the ester to corresponding carboxylic acids and other oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Hydrolysis: Nonanoic acid and 2-chloro-1-(chloromethyl)ethanol.

    Substitution: Products depend on the nucleophile used.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Chemistry: Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of esterification and substitution reactions.

Biology: In biological research, this compound can be used to study the effects of esters on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of similar esters.

Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, including surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with various molecular targets depending on the context of its use. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of nonanoic acid and 2-chloro-1-(chloromethyl)ethanol. In substitution reactions, the chlorine atoms are replaced by other nucleophiles, altering the chemical structure and properties of the compound.

Comparison with Similar Compounds

    Nonanoic acid, ethyl ester: Similar in structure but lacks the chlorine atoms.

    Pelargonic acid: The parent nonanoic acid without esterification.

    2-Chloroethyl nonanoate: Similar ester but with a different chlorinated group.

Uniqueness: Nonanoic acid, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of two chlorine atoms, which impart distinct reactivity and potential applications compared to other nonanoic acid esters. The chlorinated groups can participate in specific substitution reactions, making this compound valuable in synthetic chemistry.

Properties

CAS No.

88606-78-4

Molecular Formula

C12H22Cl2O2

Molecular Weight

269.20 g/mol

IUPAC Name

1,3-dichloropropan-2-yl nonanoate

InChI

InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-12(15)16-11(9-13)10-14/h11H,2-10H2,1H3

InChI Key

MOZMFSMALLESRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC(CCl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.